molecular formula C15H20Br2O3 B2387348 Ethyl 7-(3,5-dibromophenoxy)heptanoate CAS No. 1048041-78-6

Ethyl 7-(3,5-dibromophenoxy)heptanoate

Cat. No.: B2387348
CAS No.: 1048041-78-6
M. Wt: 408.13
InChI Key: JEZDOMQUQOGVNI-UHFFFAOYSA-N
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Description

Ethyl 7-(3,5-dibromophenoxy)heptanoate is a chemical compound with the molecular formula C15H20Br2O3. It is characterized by the presence of two bromine atoms attached to a phenoxy group, which is further connected to a heptanoate ester. This compound appears as a white to pale yellow solid and is soluble in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(3,5-dibromophenoxy)heptanoate typically involves the esterification of 7-(3,5-dibromophenoxy)heptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

7-(3,5-dibromophenoxy)heptanoic acid+ethanolH2SO4Ethyl 7-(3,5-dibromophenoxy)heptanoate+water\text{7-(3,5-dibromophenoxy)heptanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 7-(3,5-dibromophenoxy)heptanoic acid+ethanolH2​SO4​​Ethyl 7-(3,5-dibromophenoxy)heptanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(3,5-dibromophenoxy)heptanoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

Major Products Formed

    Nucleophilic substitution: Depending on the nucleophile, products such as 7-(3,5-dihydroxyphenoxy)heptanoate or 7-(3,5-diaminophenoxy)heptanoate.

    Reduction: 7-(3,5-dibromophenoxy)heptanol.

    Hydrolysis: 7-(3,5-dibromophenoxy)heptanoic acid and ethanol.

Scientific Research Applications

Ethyl 7-(3,5-dibromophenoxy)heptanoate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: As a probe to study the interactions of brominated phenoxy compounds with biological systems.

    Medicine: Potential use in the development of pharmaceuticals due to its brominated phenoxy structure, which may exhibit biological activity.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 7-(3,5-dibromophenoxy)heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The bromine atoms in the phenoxy group can participate in halogen bonding, which may enhance the compound’s binding affinity to its targets. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which may further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-(3,5-dichlorophenoxy)heptanoate
  • Ethyl 7-(3,5-difluorophenoxy)heptanoate
  • Ethyl 7-(3,5-diiodophenoxy)heptanoate

Uniqueness

Ethyl 7-(3,5-dibromophenoxy)heptanoate is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties compared to its chlorinated, fluorinated, or iodinated analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

ethyl 7-(3,5-dibromophenoxy)heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Br2O3/c1-2-19-15(18)7-5-3-4-6-8-20-14-10-12(16)9-13(17)11-14/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZDOMQUQOGVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCOC1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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